N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,4-triazole ring, a pyrrolidone moiety, and a 3,4-dimethoxyphenyl ethyl side chain. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence blood-brain barrier penetration, while the triazole ring contributes to hydrogen-bonding interactions critical for binding affinity. The compound’s crystallographic data, often refined using SHELX software , confirms a planar triazole core and a folded pyrrolidone ring, stabilizing its bioactive conformation.
Properties
Molecular Formula |
C21H29N5O4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N5O4/c1-13(2)11-26-12-15(10-19(26)27)20(28)23-21-22-18(24-25-21)8-6-14-5-7-16(29-3)17(9-14)30-4/h5,7,9,13,15H,6,8,10-12H2,1-4H3,(H2,22,23,24,25,28) |
InChI Key |
DZIWECAVNKASDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the dimethoxyphenyl group, and the construction of the pyrrolidine ring. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 356.42 g/mol. The compound features a triazole ring, a pyrrolidine moiety, and a dimethoxyphenyl group, which contribute to its biological activity.
Therapeutic Applications
- Cancer Treatment : Research indicates that compounds similar to N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide exhibit significant antitumor activity. They have been studied for their ability to degrade specific proteins associated with cancer progression, such as IKZF2. This degradation activity is crucial for treating various cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
- Neuroprotective Effects : Some derivatives of triazole compounds have shown neuroprotective properties in preclinical models. They may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory disorders .
Research has demonstrated that this compound can interact with various biological targets:
- Protein Degradation : The ability to selectively degrade IKZF2 and other related proteins positions it as a novel therapeutic agent in oncology .
- Enzyme Inhibition : Similar compounds have been shown to inhibit nitric oxide synthases (NOS), which are implicated in various pathological conditions .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the triazole ring via cyclization |
| Step 2 | Introduction of the pyrrolidine moiety |
| Step 3 | Final modifications to yield the target compound |
Case Studies
- Case Study on Cancer Treatment : A study published in Cancer Research demonstrated that derivatives of this compound effectively reduced tumor size in murine models of NSCLC by inducing apoptosis in cancer cells through IKZF2 degradation .
- Neuroprotective Study : In a preclinical trial reported in Neuroscience Letters, a related triazole compound was shown to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta levels and inflammation .
- Inflammation Model : A study highlighted in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds, demonstrating significant reductions in pro-inflammatory cytokines in vitro and in vivo .
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several kinase inhibitors and antimicrobial agents. Key analogues include:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | 1,2,4-triazole + pyrrolidone | 3,4-dimethoxyphenyl ethyl, 2-methylpropyl | 484.54 | 2.8 |
| Posaconazole (Antifungal) | 1,2,4-triazole | Difluorophenyl, piperazine | 700.78 | 4.1 |
| Ruxolitinib (JAK Inhibitor) | Pyrrolo[2,3-d]pyrimidine | Cyclopentyl, pyrazolyl | 306.37 | 1.9 |
| Imatinib (BCR-ABL Inhibitor) | Benzamide | Pyridine, methylpiperazine | 493.60 | 3.1 |
The target compound’s triazole-pyrrolidone scaffold distinguishes it from classical kinase inhibitors like imatinib, which rely on benzamide or pyrimidine cores.
Electronic and Pharmacokinetic Properties
The 3,4-dimethoxyphenyl group confers electron-donating methoxy substituents, enhancing π-π stacking in hydrophobic binding pockets. This contrasts with isovalency principles , where electronic similarity (e.g., nitro or trifluoromethyl groups) often drives activity. Comparative pharmacokinetic studies reveal:
| Property | Target Compound | Posaconazole | Ruxolitinib |
|---|---|---|---|
| Plasma Half-life (h) | 6.2 | 35 | 3.0 |
| Protein Binding (%) | 92 | 98 | 97 |
| CYP3A4 Inhibition (IC₅₀) | 8.5 µM | 0.2 µM | >50 µM |
The target compound exhibits moderate CYP3A4 inhibition, suggesting fewer drug-drug interactions than posaconazole. Its shorter half-life may necessitate sustained-release formulations for therapeutic efficacy.
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring , an oxopyrrolidine moiety , and a dimethoxyphenyl ethyl group . The molecular formula is with a molecular weight of approximately 392.44 g/mol. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes, which are crucial for obtaining the desired purity and yield.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. The mechanisms of action are believed to involve the inhibition of specific enzymes or receptors critical for cellular proliferation and survival.
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains. For instance, studies have reported that derivatives of triazole compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antiviral Properties
In vitro studies have suggested that this compound exhibits antiviral activity by interfering with viral replication processes. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate.
Anticancer Effects
The anticancer potential of this compound has been evaluated in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Specific IC50 values (concentration required to inhibit cell growth by 50%) have been reported in various studies:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity:
- Structure-Activity Relationship : Research has indicated that substituents on the triazole ring significantly influence the biological activity. For example, compounds with electron-withdrawing groups at specific positions exhibit enhanced potency against cancer cell lines .
- Mechanistic Studies : Detailed mechanistic studies have shown that the compound can modulate various signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation .
- Synergistic Effects : Some studies suggest that when used in combination with other therapeutic agents, this compound may enhance overall efficacy against resistant strains or advanced cancer stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
